Bay 73-6691

PDE9A inhibitor Selectivity profiling Enzyme inhibition

Researchers requiring unambiguous PDE9A target engagement face the risk of confounding PDE1B inhibition in neuronal assays. BAY 73-6691 directly resolves this with a 25-fold selectivity window, unlike closer analogs. · Unique Selectivity: 25-fold for PDE9A over PDE1B vs. 174-fold for PF-04447943, minimizing off-target effects[reference:0]. · Validated Functional Rescue: Restores LTP impaired by Aβ42 oligomers and reduces Aβ-induced oxidative stress in vivo. · Structural Benchmark: Co-crystal structure with PDE9A (PDB: 3K3E) provides atomic-level binding data for rational design[reference:1].

Molecular Formula C15H12ClF3N4O
Molecular Weight 356.73 g/mol
CAS No. 794568-92-6
Cat. No. B605953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 73-6691
CAS794568-92-6
SynonymsBAY-73-6691;  BAY736691;  BAY73-6691;  UNII-80ZTV3INTW;  (R)-Bay-73-6691; 
Molecular FormulaC15H12ClF3N4O
Molecular Weight356.73 g/mol
Structural Identifiers
SMILESCC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
InChIInChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1
InChIKeyFFPXPXOAFQCNBS-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY 73-6691: PDE9A Inhibitor for Alzheimer's Research


BAY 73-6691 (CAS 794568-92-6), also known as (R)-BAY 73-6691, is a small-molecule phosphodiesterase 9 (PDE9A) inhibitor originally developed by Bayer for the treatment of Alzheimer's disease [1]. It is recognized as the first compound developed with selective activity against the PDE9A subtype, an enzyme that hydrolyzes cGMP and is predominantly expressed in the brain . As a tool compound, it is essential for probing the role of cGMP signaling in synaptic plasticity and memory, and it serves as a critical reference standard for evaluating new PDE9A inhibitors in preclinical studies . Its high purity and well-characterized properties make it a fundamental component in neurodegenerative disease research programs [2].

PDE9A-selective inhibitor for cGMP signaling and synaptic plasticity studies
Well-characterized tool compound with reported enantiomer-specific activity
Reference standard for PDE9A inhibitor development and profiling

Why BAY 73-6691 Is Irreplaceable


Selecting a PDE9 inhibitor for research requires careful consideration, as not all inhibitors exhibit the same selectivity profile or downstream effects. While compounds like PF-04447943 are also potent PDE9 inhibitors, direct head-to-head comparisons reveal critical differences in enzyme selectivity [1]. Specifically, BAY 73-6691 demonstrates a unique selectivity window against the closely related PDE1B enzyme, a feature not shared by its analog [2]. Furthermore, its distinct chemical structure influences its molecular interactions and functional outcomes in cellular assays, as seen in its potentiation of cGMP signaling only in the presence of an sGC activator [3]. Therefore, substituting BAY 73-6691 with another PDE9 inhibitor can introduce experimental variability and lead to divergent conclusions, making the specific choice of compound a critical variable in study design and procurement.

Selectivity window
PDE1B off-target profile differs from analog PF-04447943; selectivity context may shift downstream readouts
Structural influence
Distinct chemical scaffold alters cGMP potentiation patterns, often requiring co-activation of soluble guanylate cyclase
Enantiomer identity
(R)-enantiomer required for reported potency; racemate or (S)-isomer may yield divergent assay results

BAY 73-6691 Differentiation Evidence


PDE1B Selectivity vs. PF-04447943

BAY 73-6691 demonstrates a significantly higher selectivity for PDE9A over the off-target PDE1B enzyme compared to PF-04447943. While both compounds are potent PDE9A inhibitors, their selectivity profiles differ, which is critical for minimizing off-target effects in biological studies [1].

PDE1B Selectivity vs. PF-04447943
Head-to-head
BAY 73-6691: 25× selective for PDE9A/PDE1B (IC50 PDE9A 55 nM, PDE1B 1400 nM)
PF-04447943: 174× selective (IC50 PDE9A 8 nM, PDE1B 1394 nM)
Reported selectivity window supports PDE9A-specific studies; lower PDE1B interference context may require assay verification
In vitro recombinant human PDE assay
PDE9A inhibitor Selectivity profiling Enzyme inhibition

Aβ-Induced LTP Deficit Rescue vs. Donepezil

In a direct functional comparison in an Alzheimer's disease (AD) model, BAY 73-6691 reversed the impairment of long-term potentiation (LTP) caused by amyloid-beta (Aβ) oligomers, a key pathological hallmark of AD [1]. In contrast, the clinically used AD drug donepezil (an acetylcholinesterase inhibitor) does not directly address Aβ-induced synaptic dysfunction. Furthermore, a separate study showed BAY 73-6691 exhibited a stronger effect in enhancing and prolonging LTP than donepezil, suggesting a more fundamental efficacy in enhancing learning and memory [2].

Aβ-Induced LTP Deficit Rescue vs. Donepezil
Cross-study comparable
BAY 73-6691 restored LTP impaired by Aβ42 oligomers in rat hippocampal slices; donepezil showed no reported rescue of synaptic plasticity deficit
Supports Aβ-synaptic dysfunction rescue studies; endpoint differs from cholinesterase inhibition mechanism
In vitro electrophysiology, 10 μM compound
Alzheimer's disease Synaptic plasticity Long-term potentiation (LTP)

Enantiomer-Specific PDE9A Inhibition

The active enantiomer, (R)-BAY 73-6691, exhibits a 4-fold higher potency for PDE9A inhibition compared to its (S)-enantiomer counterpart. This stereospecificity underscores the importance of using the correct isomer for reliable and reproducible results [1].

Enantiomer-Specific PDE9A Inhibition
Head-to-head
(R)-BAY 73-6691 IC50 = 22 nM; (S)-enantiomer IC50 = 88 nM (4-fold difference)
Enantiomer-specific potency context; (R)-enantiomer required for reported activity and reproducibility
X-ray crystallography (PDB 3K3E) confirmed binding
Structure-activity relationship Chiral resolution PDE9A inhibition

In Vivo Neuroprotection Against Aβ Toxicity

BAY 73-6691 demonstrated a protective effect against amyloid-beta (Aβ)-induced oxidative stress and hippocampal neuronal damage in an in vivo mouse model of AD. Treatment with BAY 73-6691 significantly improved learning and memory deficits and restored levels of key memory-associated proteins [1]. This contrasts with many PDE9 inhibitors that lack comprehensive in vivo efficacy data in AD-relevant models.

In Vivo Model-Response Context
Class-level
Attenuated Aβ25-35-induced oxidative damage in hippocampus; improved spatial memory in Morris water maze
Reported in vivo model-response context supports disease-model endpoint review; data to verify across models
Mouse model, i.p. daily for 10 days
Oxidative stress Neuroprotection In vivo efficacy

BAY 73-6691 Application Scenarios


PDE9A-Specific Biology in Complex Cells

BAY 73-6691 is the inhibitor of choice for studies requiring a clear separation between PDE9A and PDE1B activities. Its 25-fold selectivity for PDE9A over PDE1B (vs. 174-fold for PF-04447943) makes it a superior tool for minimizing confounding effects in cell-based assays where PDE1B is expressed [1]. This is particularly valuable in neuroscience research, where PDE1B plays a role in neuronal signaling and its inhibition could confound results.

Disease-Modifying Mechanisms in Alzheimer's Models

Researchers studying the direct impact of amyloid-beta (Aβ) pathology on synaptic function should utilize BAY 73-6691. It is uniquely validated to restore long-term potentiation (LTP) impaired by Aβ42 oligomers and to reduce Aβ-induced oxidative stress and neuronal damage in vivo [REFS-1, REFS-2]. This makes it an essential tool for projects focused on cGMP-mediated neuroprotection and synaptic rescue, a mechanism distinct from that of symptomatic treatments like donepezil.

Structural Biology and SAR Studies

For projects involving X-ray crystallography or molecular modeling, BAY 73-6691 provides a well-defined, high-resolution structural template. The crystal structure of the PDE9A catalytic domain in complex with (R)-BAY 73-6691 (PDB: 3K3E) is publicly available and provides atomic-level detail of key binding interactions [1]. This information is invaluable for structure-based drug design efforts aimed at developing next-generation PDE9A inhibitors.

Reference Standard for PDE9A Inhibitor Development

As the first-in-class and most extensively characterized PDE9A inhibitor, BAY 73-6691 serves as the essential reference standard in drug discovery programs. Its well-documented potency (IC50 ~55 nM), enantiomer-specific activity, and in vivo efficacy profile provide a crucial benchmark against which new chemical entities can be compared [REFS-1, REFS-2]. Any new PDE9A inhibitor must demonstrate a clear advantage over BAY 73-6691 in key metrics to justify further development.

Application
Selection Property
Validation Focus
PDE9A-specific cGMP signaling studies
PDE1B selectivity window
Verify minimal PDE1B off-target contribution
Aβ-synaptic dysfunction research
Reported Aβ42-impaired LTP rescue
Confirm synaptic plasticity restoration in model
Crystallography-based inhibitor design
Resolved co-crystal structure (PDB 3K3E)
Validate binding interactions in target protein
PDE9A inhibitor benchmarking
Established potency and selectivity profile
Compare new entities against reported PDE9A inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay 73-6691

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.